N-(2-methoxyphenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
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Overview
Description
N-(2-METHOXYPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE typically involves multiple steps. The process begins with the construction of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its equivalents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Alkyl halides, acyl chlorides; reactions are often facilitated by catalysts or under basic/acidic conditions to enhance reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different pharmacological properties .
Scientific Research Applications
N-(2-METHOXYPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . Additionally, it may modulate inflammatory pathways by interacting with cytokines and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- N-((Z)-2-(4-METHOXYPHENYL)-1-{[(3-PYRIDINYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE
Uniqueness
N-(2-METHOXYPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both pyridine and methoxyphenyl groups, which contribute to its distinct pharmacological profile. These structural elements may enhance its binding affinity to certain molecular targets, leading to improved efficacy and selectivity compared to similar compounds .
Properties
Molecular Formula |
C24H21N5O3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C24H21N5O3/c1-32-21-12-5-3-10-18(21)26-23(31)20-14-22(30)28(15-16-8-6-7-13-25-16)24-27-17-9-2-4-11-19(17)29(20)24/h2-13,20H,14-15H2,1H3,(H,26,31) |
InChI Key |
FRTMFQDMMKAJQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CC=N5 |
Origin of Product |
United States |
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